molecular formula C26H21NO7 B2943967 Dimethyl 2-(1-oxo-3-phenylisochroman-6-carboxamido)terephthalate CAS No. 951897-94-2

Dimethyl 2-(1-oxo-3-phenylisochroman-6-carboxamido)terephthalate

Cat. No. B2943967
CAS RN: 951897-94-2
M. Wt: 459.454
InChI Key: LVUWNJZNNPZVQZ-UHFFFAOYSA-N
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Description

Dimethyl 2-(1-oxo-3-phenylisochroman-6-carboxamido)terephthalate, also known as DOPIT, is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. DOPIT is a derivative of terephthalic acid and isochroman-6-carboxylic acid, which are both widely used in the chemical industry. In

Scientific Research Applications

Environmental Biodegradation and Toxicity Reduction

Dimethyl terephthalate (DMT) is a primary ingredient in the manufacture of polyesters and plastics. Research shows the potential of microbial esterase (DmtH) in transforming DMT to less toxic forms, like mono-methyl terephthalate (MMT), thus reducing its environmental impact. The study highlights Sphingobium sp. C3's role in degrading phthalic acid esters, showcasing a method to lessen DMT's toxicity to organisms (Cheng et al., 2020).

Enhancing Polymer Properties

Research into dimethyl 2,6-anthracenedicarboxylate, a related compound, demonstrates its utility in creating polyesters with improved thermal stability. This compound increases the glass transition and melting points of polymers, suggesting potential for enhancing material properties in various applications (Collard & Schiraldi, 2002).

Flame Retardancy in Polymers

A study on the incorporation of phosphorus-containing compounds, derived from reactions involving dimethyl itaconate and components like DOPO, into polyesters shows enhanced flame retardancy and thermal stability. This approach offers a pathway to creating safer, more durable materials for electronic and fiber applications (Wang et al., 1998).

Polymer Modification and Applications

The synthesis and study of bifunctional compounds from dimethyl terephthalate reveal potential for creating novel materials with desirable properties. These compounds can lead to new developments in material science and polymer chemistry, offering insights into the versatility of dimethyl terephthalate derivatives (Shimojo et al., 1968).

Biobased Polyterephthalates

Research on polyterephthalates bearing bio-based moieties indicates the possibility of integrating renewable resources into polyester production. This study demonstrates the synthesis of amorphous polymers with good thermal stability, highlighting a sustainable approach to polymer science (Abid et al., 2012).

Electrochromic Characteristics

An investigation into the electrochemical and spectroscopic properties of dimethyl terephthalate shows its potential in electrochromic devices. This study opens avenues for developing materials with color-changing abilities upon electrical stimulation, useful in display technologies (Urano et al., 2004).

properties

IUPAC Name

dimethyl 2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO7/c1-32-24(29)17-9-11-20(25(30)33-2)21(13-17)27-23(28)16-8-10-19-18(12-16)14-22(34-26(19)31)15-6-4-3-5-7-15/h3-13,22H,14H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUWNJZNNPZVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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